1,4-Dihydro-1,4-diazocine
Description
Structure
3D Structure
Properties
CAS No. |
56039-49-7 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1,4-dihydro-1,4-diazocine |
InChI |
InChI=1S/C6H8N2/c1-2-4-8-6-5-7-3-1/h1-8H |
InChI Key |
PBMKGYXLQYJOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CNC=C1 |
Origin of Product |
United States |
Synthetic Strategies for 1,4 Dihydro 1,4 Diazocine and Substituted Derivatives
Rational Synthetic Pathways to Unsubstituted 1,4-Dihydro-1,4-diazocine
The unsubstituted this compound is a 10π-electron system of interest as a potential aromatic compound. researchgate.netresearchgate.net Its synthesis has been achieved through independent, rational pathways that confirm its structure and properties. researchgate.netresearchgate.net A prevalent and convenient two-step synthesis begins with 2-nitrotoluene. researchgate.netthieme-connect.com The first step involves an oxidative C-C coupling or dimerization of 2-nitrotoluene to produce 2,2′-dinitrodibenzyl. researchgate.netthieme-connect.combeilstein-journals.org This precursor then undergoes a reductive ring closure to form the final diazocine ring. researchgate.netbeilstein-journals.org
The two primary routes for the formation of the crucial N=N bond to create the diazocine ring are:
Reductive coupling of 2,2′-dinitrobibenzyls. nih.gov
Oxidative coupling of 2,2′-diaminobibenzyls. nih.govbeilstein-journals.org
The reductive pathway is often favored because the precursor, 2,2′-dinitrodibenzyl, is readily accessible via the oxidative coupling of various 2-nitrotoluene derivatives. nih.gov This two-step approach, starting from nitrotoluenes, provides a rapid and efficient entry to a variety of substituted dibenzodiazocines. nih.gov
Approaches via Ring Expansion and Ring Contraction Reactions
Ring expansion and ring contraction reactions represent sophisticated strategies for constructing the eight-membered diazocine core from more readily available smaller or larger ring systems. etsu.edu These methods are valuable for creating molecular complexity and accessing scaffolds that may be challenging to synthesize through direct cyclization. etsu.edu
Ring Expansion: This approach involves enlarging a smaller heterocyclic ring to form the desired diazocine structure. For instance, a conformationally rigid, orthogonally protected hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid has been prepared via the ring expansion of a 1,4-diketone derived from a 3-pyrrolidone. researchgate.net Cascade ring expansion reactions, which proceed through a series of cyclization and rearrangement steps, offer an efficient method for synthesizing medium-sized rings like diazocines without requiring high-dilution conditions. whiterose.ac.ukrsc.orgyork.ac.uk
Ring Contraction: Conversely, ring contraction involves reducing the size of a larger ring system to yield the diazocine framework. The chemistry of diazocines has been explored in the context of ring contractions that can lead to the formation of diazepines and piperidines, indicating the susceptibility of the eight-membered ring to rearrangement. acs.org While less common as a primary synthetic route to diazocines, understanding these contraction pathways is crucial for predicting the stability and reactivity of the target molecule.
Cyclization Methods for 1,4-Diazocine Formation
The formation of the eight-membered diazocine ring is the key step in the synthesis, and various cyclization methods have been developed to achieve this transformation efficiently.
Reductive cyclization is one of the most common strategies for forming the N=N bond in diazocines, typically starting from 2,2′-dinitrodibenzyl precursors. beilstein-journals.orgnih.gov This method often faces challenges such as low yields and long reaction times due to the significant ring strain (~16 kcal mol⁻¹) of the diazocine ring, which can favor competing oligomerization and polymerization reactions. thieme-connect.comnih.gov
A significant advancement in this area involves a reduction/reoxidation sequence. The dinitro compound is first over-reduced to the more stable hydrazine intermediate, which is then reoxidized to the azo compound using agents like CuCl₂ and air. beilstein-journals.org This two-step process has been shown to improve both the yield and reproducibility of the cyclization. beilstein-journals.org Various reducing agents have been employed, each with its own advantages and limitations. beilstein-journals.orgnih.gov
| Reducing Agent/System | Precursor | Key Features & Yields |
| LiAlH₄ | 2,2′-Dinitrobibenzyl | Fast reaction (minutes); yields up to 58%, comparable to the best literature reports. nih.gov |
| Zn / Ba(OH)₂ | 2,2′-Dinitrobibenzyl | A classic method with highly variable yields depending on reaction conditions. thieme-connect.combeilstein-journals.org |
| Lead (Pb) powder | 2,2′-Dinitrodibenzyl | Used in a solvent-free ball mill reaction, yielding 51%. researchgate.netthieme-connect.com |
| Ba(OH)₂ / Zn | Dinitro compounds | Chosen for superior yields, even at larger scales, often proceeding via a hydrazine intermediate. beilstein-journals.org |
| Glucose / NaOH | Dinitro compounds | An alternative reducing system mentioned in the literature. beilstein-journals.org |
The formation of the carbon-carbon single bond that creates the dibenzyl backbone is a critical precursor step for many diazocine syntheses. The most common method is the oxidative dimerization of 2-nitrotoluenes to yield 2,2'-dinitrodibenzyls. researchgate.netbeilstein-journals.org This reaction serves as the first part of a reliable two-step sequence to access diazocines. beilstein-journals.org The efficiency of this coupling has been significantly improved; the addition of bromine as an oxidizing agent, in place of air, increased the yield for the parent system from 65% to 95% and reduced reaction times from hours to minutes. thieme-connect.combeilstein-journals.org
Intramolecular additions provide a powerful tool for ring closure. The Friedel–Crafts reaction, a classic method for forming C-C bonds on aromatic rings, has been adapted for the synthesis of diazocine systems. wikipedia.orgsigmaaldrich.com
An intramolecular Friedel–Crafts cyclization can be used to construct dibenzo[b,f] researchgate.netbeilstein-journals.orgdiazocine frameworks. researchgate.net This approach typically involves the ring closure of suitable nitrogen-containing carboxylic acids or alkanols in the presence of a strong acid catalyst like polyphosphoric acid (PPA). researchgate.net This methodology provides an expedient route to novel bridged dibenzo-azocine derivatives. researchgate.net
The Baeyer-Mills reaction, which traditionally involves the condensation of an aniline with a nitroso compound to form an azobenzene, has been adapted for the intramolecular synthesis of diazocine derivatives. beilstein-journals.orgnih.gov This approach is particularly valuable because it provides a novel and convenient route to unsymmetrically substituted diazocines, which are otherwise difficult to access. beilstein-journals.orgnih.gov
Cross-Coupling Strategies for Late-Stage Functionalization
Late-stage functionalization is a crucial strategy for diversifying the structure and properties of core molecular scaffolds. For this compound, a photoswitchable molecule, cross-coupling reactions provide a powerful tool for introducing a wide array of substituents that can tune its photochemical and physical properties. This approach allows for the modification of the diazocine core after its primary synthesis, enabling the efficient creation of a library of derivatives from a common precursor.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has been effectively employed for the late-stage functionalization of diazocine frameworks. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is well-suited for modifying the diazocine system due to its compatibility with the azo group present in the core structure.
To utilize this methodology, borylated diazocine precursors are first synthesized. A common method for this is the Miyaura borylation, where a di-iodinated diazocine is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium acetate (KOAc). Once the borylated diazocine is obtained, it can be coupled with various organic bromides.
Research has shown that a catalytic system involving palladium(II) acetate (Pd(OAc)₂) and the ligand XPhos is highly effective for these coupling reactions. This system has been successfully used to couple borylated diazocines with both electron-rich and electron-deficient aromatic electrophiles. For instance, the reaction with 4-bromoanisole (an electron-rich partner) and 1-bromo-4-nitrobenzene (an electron-deficient partner) proceeded in high yields of 95% and 80%, respectively. However, the Suzuki-Miyaura coupling can be sensitive to steric hindrance. The reaction yield was significantly lower when coupling with sterically demanding partners like 1-bromo-2-isopropylbenzene (60%) compared to less hindered isomers. In some challenging cases, such as coupling with 4-bromopyridine, modifications to the standard conditions, like using a stronger base such as potassium hydroxide, were necessary to achieve product formation.
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 91 | |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 95 | |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | |
| 4 | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 60 | |
| 5 | 4-Bromopyridine | Pd(OAc)₂ / XPhos | KOH | THF/H₂O | N/A (Product Obtained) |
Stille Cross-Coupling
The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide, serves as a valuable alternative to the Suzuki-Miyaura reaction for functionalizing diazocines. It has demonstrated considerable success, with reported yields ranging from 47% to 94%. This method often shows different sensitivities to electronic and steric effects compared to Suzuki coupling, providing a complementary synthetic tool.
The synthesis of the required stannylated diazocine precursors can be achieved efficiently. A microwave-assisted Stille–Kelly cross-coupling reaction between a di-iodinated diazocine and hexamethyldistannane, using a catalyst like [Pd(PPh₃)₄], can produce the desired distannylated derivatives in good yields (70-77%).
The subsequent Stille coupling of these stannylated diazocines with organic bromides typically uses a catalytic system of Pd(OAc)₂ with the XPhos ligand, similar to the Suzuki protocol, along with an additive like cesium fluoride (CsF) in a solvent such as 1,2-dimethoxyethane (DME). The Stille reaction has proven to be robust, tolerating a variety of functional groups including nitro, nitrile, and trifluoromethyl groups in high yields. Notably, it appears less sensitive to steric hindrance than the Suzuki coupling; for example, the reaction with the bulky 1-bromo-2-isopropylbenzene gave a high yield of 86%. Furthermore, the Stille reaction has been successful in coupling unprotected 4-bromophenol and 4-bromoaniline, affording the products in 56% and 47% yields, respectively, under conditions where the corresponding Suzuki coupling failed.
| Entry | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | CsF | DME | 90 | |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | CsF | DME | 89 | |
| 3 | 1-Bromo-2-isopropylbenzene | Pd(OAc)₂ / XPhos (10 mol%) | CsF | DME | 86 | |
| 4 | 4-Bromophenol | Pd(OAc)₂ / XPhos (10 mol%) | CsF | DME | 56 | |
| 5 | 4-Bromoaniline | Pd(OAc)₂ / XPhos (10 mol%) | CsF | DME | 47 |
Catalyst-Mediated and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a central goal in modern chemistry. For the synthesis of this compound, this involves exploring heterogeneous catalysis and electrochemical approaches to minimize waste and avoid harsh reagents.
Heterogeneous Catalysis in Diazocine Synthesis
The core structure of this compound is typically formed through a reductive ring closure of a 2,2'-dinitrodibenzyl precursor. This key cyclization step creates the central azo bond that defines the diazocine system. Common laboratory methods for this transformation employ homogeneous reducing agents such as lithium aluminum hydride (LiAlH₄). While effective, yielding the diazocine in around 58-60%, these reagents are used in stoichiometric amounts and require careful handling and quenching procedures, which can generate significant waste.
The application of heterogeneous catalysts for this specific reductive azo cyclization to form the diazocine ring is not widely documented in the literature. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, including simplified catalyst separation, recovery, and recycling. Developing a robust heterogeneous catalytic system for this transformation would represent a significant advancement towards a greener synthesis of the diazocine core.
Electrochemical Reduction in Diazocine Formation
Electrochemical methods offer a powerful, reagent-free approach to synthesis by using electrical current to drive chemical reactions. The formation of this compound involves the reduction of precursor molecules, a process well-suited to electrochemical techniques.
The electrochemical reduction of related aromatic 1,4-diaza heterocycles, such as pyrazine and quinoxaline, has been shown to yield their corresponding 1,4-dihydro derivatives. This transformation proceeds via the transfer of two electrons to the aromatic system. The specific reaction pathway and the number of protons involved can be controlled by adjusting the pH of the solution. This precedent suggests that a similar electrochemical reduction of a suitable diazocine precursor, specifically one with an aromatic diazocine ring system, could be a viable route to the 1,4-dihydro state.
Furthermore, the central azo group (-N=N-) of the diazocine core is electrochemically active. Studies on the electrochemical reduction of azo dyes have demonstrated that the azo bond can be efficiently reduced at an electrode surface. This process typically involves a multi-electron transfer to break the π-bond and form a hydrazo intermediate (-NH-NH-), which could be a key step in the formation or modification of the diazocine ring system under electrochemical conditions. The combination of electrochemistry with mass spectrometry has been successfully used to study the reduction of various azo compounds, providing a valuable tool for developing and optimizing such synthetic methods.
Advanced Structural and Conformational Analysis of 1,4 Dihydro 1,4 Diazocine Systems
X-ray Diffraction Analysis of 1,4-Dihydro-1,4-diazocine and its Congeners
X-ray crystallography has been an indispensable tool for the unambiguous determination of the solid-state structures of this compound and its derivatives. These studies have provided precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the molecule's geometry and electronic properties.
The degree of planarity in the this compound ring is a critical factor influencing its aromatic character. The parent, unsubstituted this compound has been shown to possess a planar structure, a conformation that facilitates the delocalization of its 10 π-electrons and imparts it with aromatic character. researchgate.net This planarity has been confirmed through X-ray structure analysis. researchgate.net
In contrast, the introduction of substituents or fusion of the diazocine ring to other cyclic systems often leads to significant deviations from planarity. For instance, in 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones, the central diazocine ring adopts a "butterfly" conformation. mdpi.com The degree of this non-planarity can be quantified by the angle (α) between the mean planes of the outer aromatic rings and the distance (D) between their geometric centers. mdpi.com
| Compound | Substituents | Conformation | α (°) | D (Å) |
| 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-dione (3a) | None | Butterfly | Not specified | High |
| 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-dione derivative (3h) | Four chlorine atoms on one phenyl ring | Butterfly | 72.3 / 79.9 | Low |
| Pentacyclic derivative with two fused dibenzodiazocine units (9a) | None | 'Z'-shaped | Larger than 3a | ~3j |
| N-substituted pentacyclic derivative (9c) | Four benzyl (B1604629) groups | 'U'-shaped | Not specified | Not specified |
This table presents a selection of substituted 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-diones and their congeners, showcasing the influence of substitution on the conformation of the central diazocine ring as determined by X-ray diffraction analysis. The parameters α and D quantify the degree of non-planarity.
The deviation from planarity in substituted this compound systems can result in the formation of chiral conformations. A notable example is the "tub" conformation, which has been identified in a benzo[b] researchgate.netnih.govdiazocine derivative, specifically 1-ethyl-1,2-dihydro-3-methyl-5-phenylbenzo[b] researchgate.netnih.govdiazocin-2-one. kent.ac.uk This chiral 'tub' structure was elucidated through X-ray crystallography, providing the first structural confirmation of this conformation in a benzo[b] researchgate.netnih.govdiazocine. kent.ac.uk
In addition to the tub conformation, other chiral arrangements have been observed. For example, the trans isomer of 5,6-dihydrodibenzo[c,g] researchgate.netmdpi.comdiazocine, a related diazocine system, can exist in two conformations: a chair and a twist form, with the twist form being more stable. beilstein-journals.org These chiral conformations are enantiomeric, meaning they are non-superimposable mirror images of each other.
The presence of chiral conformations in this compound systems has important stereochemical implications. When the ring is in a non-planar, chiral conformation, otherwise equivalent protons can become diastereotopic. This means that they are in chemically non-equivalent environments and can, in principle, be distinguished by NMR spectroscopy. For example, in the cis configuration of 3,3'-diamino-5,6-dihydrodibenzo[c,g] researchgate.netmdpi.comdiazocine, the four protons of the ethylene (B1197577) bridge are divided into two chemically unequal groups of two chemically equal protons, indicating a lack of boat inversion at room temperature on the NMR timescale. beilstein-journals.org
The synthesis of this compound derivatives can lead to the formation of stereoisomers, including enantiomers and diastereomers. The separation and characterization of these isomers are crucial, as they can exhibit different biological activities. For instance, in a study of a potent calcium antagonist with a 1,4-dihydropyridine (B1200194) core, the separation of diastereoisomers and optical isomers revealed significant differences in their antihypertensive effects. nih.gov While this example is from a related class of compounds, the principles of stereoisomerism are directly applicable to chiral this compound systems.
Conformational Dynamics and Isomerism in 1,4-Diazocines
The conformational landscape of 1,4-diazocines is not static. These molecules can undergo dynamic processes, including photoinduced and thermally induced isomerizations and conformational changes. These dynamic behaviors are of significant interest for the development of molecular switches and other functional materials.
Certain 1,4-diazocine derivatives, particularly those containing an azobenzene-like N=N double bond within a bridged structure, can function as photochromic switches. This means their conformation can be reversibly changed by irradiation with light of specific wavelengths. A prominent example is the 5,6-dihydrodibenzo[c,g] researchgate.netmdpi.comdiazocine system, which can be switched between a cis and a trans configuration. beilstein-journals.org
In these systems, the thermodynamically more stable isomer is often the cis configuration, which adopts a boat conformation. beilstein-journals.orgnih.gov Irradiation with light of a suitable wavelength can induce isomerization to the metastable trans configuration. The back isomerization from trans to cis can also be achieved by irradiation with light of a different wavelength. beilstein-journals.org For example, 3,3'-amino- and 3,3'-acetamido substituted diazocines can be isomerized from the cis to the trans configuration with 405 nm light and back to the cis form with 530 nm light. beilstein-journals.org This photoinduced isomerization results in a significant change in the molecule's geometry, akin to a pincer-like motion. beilstein-journals.org
| Diazocine Derivative | Isomerization | Wavelength (nm) | Quantum Yield |
| Parent 5,6-dihydrodibenzo[c,g] researchgate.netmdpi.comdiazocine | Z → E | 385 | 92% |
| Parent 5,6-dihydrodibenzo[c,g] researchgate.netmdpi.comdiazocine | E → Z | 525 | >99% |
| Water-soluble Nitrogen-bridged diazocines | Z → E | ~400 | ~70% |
| Water-soluble Nitrogen-bridged diazocines | E → Z | 525-600 | Not specified |
| 3,3'-amino- and 3,3'-acetamido substituted diazocines | cis → trans | 405 | Not specified |
| 3,3'-amino- and 3,3'-acetamido substituted diazocines | trans → cis | 530 | Not specified |
This table summarizes the photoinduced isomerization of various diazocine derivatives, highlighting the wavelengths used to trigger the conformational change and the efficiency of the process where available.
In addition to photoisomerization, 1,4-diazocine systems can also undergo thermally induced conformational changes. These processes typically involve the interconversion between different non-planar conformations by overcoming a specific energy barrier. For example, in 5,6,11,12-tetrahydrodibenzo[b,f] researchgate.netnih.govdiazocine and its N,N'-diacetyl derivative, spectroscopic evidence has shown the interchange between different conformations. rsc.org
The rate of these conformational interchanges is dependent on the temperature and the height of the energy barrier separating the conformers. In some cases, these dynamic processes can be observed by variable-temperature NMR spectroscopy. The presence of multiple conformational isomers in solution at room temperature has been noted for a pentacyclic derivative of 5,12-dihydrodibenzo[b,f] researchgate.netnih.govdiazocine-6,11-dione, as evidenced by the presence of two sets of signals in the ¹H NMR spectrum. nih.gov This indicates that the energy barrier for the interconversion of these conformers is high enough to allow for their individual observation on the NMR timescale at that temperature. Increasing the temperature would likely lead to a coalescence of these signals as the rate of interconversion increases.
Dynamic Structures in Fused Diazocine Systems Unveiled in Nanographene Research
Advanced structural and conformational analysis has revealed the intriguing dynamic nature of this compound when incorporated into fused polycyclic aromatic systems, particularly within the novel architecture of nanographenes. This dynamic behavior, characterized by rapid conformational changes, is a direct consequence of the unique strain introduced by the eight-membered diazocine ring fused with multiple pentagonal rings.
Recent research has focused on a distinctive class of curved nanographenes bearing a researchgate.netresearchgate.netdiazocine core. researchgate.net The fusion of the diazocine moiety within a 5-5-8-5-5-membered ring skeleton results in a molecule that is not planar, but rather adopts a concave-convex topography. researchgate.net This inherent strain within the molecular framework is the driving force behind the observed dynamic properties.
The core of this dynamic behavior lies in the conformational flexibility of the this compound ring itself. Within the rigid nanographene structure, the diazocine moiety undergoes a rapid inversion of its boat-like conformation. This process is often referred to as a "concave-convex cooperatively dynamic structure," where the diazocine ring flips between two energetically similar states. researchgate.net
To investigate and quantify this dynamic process, researchers have employed a combination of experimental and computational techniques. Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy has been a pivotal tool in observing the temperature-dependent conformational exchange. At lower temperatures, the signals in the NMR spectrum corresponding to specific protons on the nanographene backbone may appear broadened or as multiple distinct peaks, indicating the presence of slowly interconverting conformers. As the temperature is raised, these signals coalesce into a single, sharp peak, signifying that the conformational inversion is occurring at a rate faster than the NMR timescale.
The coalescence temperature observed in VT-NMR experiments allows for the calculation of the energy barrier for this conformational inversion. This barrier, often referred to as the racemization barrier in the context of chiral nanographenes, provides a quantitative measure of the stability of the different conformations.
Density Functional Theory (DFT) calculations have complemented these experimental findings by providing a theoretical model of the conformational landscape. These computational studies can map the potential energy surface of the molecule as the diazocine ring inverts, identifying the lowest energy conformations and the transition state connecting them. The calculated energy difference between the ground state and the transition state provides a theoretical value for the inversion barrier, which can be compared with the experimental data obtained from VT-NMR.
Furthermore, the dynamic behavior of the fused diazocine system can be modulated through peripheral π-extension of the nanographene structure. For instance, the attachment of a helicene moiety with fixed helical chirality to the nanographene periphery can influence the vibration of the concave-convex structure. researchgate.net This demonstrates that the dynamic properties of the diazocine core can be tuned by modifications to the broader molecular architecture.
The following table summarizes key findings from the conformational analysis of a this compound-embedded nanographene system:
| Parameter | Method | Finding |
| Conformational Dynamics | Variable-Temperature NMR | Observation of coalescence of proton signals with increasing temperature, confirming rapid conformational inversion. |
| Structure | X-ray Crystallography | Confirmed the strained 5-5-8-5-5-membered ring skeleton leading to a concave-convex geometry. |
| Energy Barrier of Inversion | DFT Calculations | Theoretical calculations provide the energy landscape of the conformational change, including the transition state energy. |
| Modulation of Dynamics | Synthetic Modification | Peripheral π-extension with moieties like helicene can influence the dynamic behavior of the diazocine core. researchgate.net |
Aromaticity and Electronic Structure of 1,4 Dihydro 1,4 Diazocine
Principles of Aromaticity in Heterocyclic Eight-Membered Rings
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability compared to other geometric or connective arrangements with the same set of atoms. For a molecule to be considered aromatic, it must meet several criteria: it must be cyclic, planar, and have a continuous ring of p-orbitals. Crucially, the number of π-electrons in this system must conform to Hückel's rule, which dictates that an aromatic system must possess 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).
In heterocyclic eight-membered rings, the presence of one or more heteroatoms, such as nitrogen, within the ring can influence the electronic structure and potential for aromaticity. The lone pair electrons on the heteroatoms may or may not participate in the π-system, depending on their orbital hybridization. If a heteroatom's lone pair occupies a p-orbital that is parallel to the other p-orbitals in the ring, it can contribute to the π-electron count, potentially enabling the system to meet the 4n+2 requirement for aromaticity. The planarity of the ring is another critical factor, as it allows for the effective overlap of p-orbitals and the delocalization of π-electrons.
The 10π-Electron System and Aromatic Character of 1,4-Dihydro-1,4-diazocine
The unsubstituted this compound is recognized as a potentially aromatic compound due to its possession of 10 delocalizable electrons. researchgate.netresearchgate.net This electron count satisfies Hückel's rule for n=2 (4(2)+2 = 10), suggesting a potential for aromatic stabilization. The system comprises six carbon atoms, each contributing one π-electron from its p-orbital, and two nitrogen atoms. Each nitrogen atom also contributes two lone pair electrons. For the system to be aromatic, each nitrogen atom must be sp² hybridized, with one of its lone pairs occupying a p-orbital and participating in the cyclic π-system. This arrangement results in a total of 10 π-electrons delocalized across the eight-membered ring.
Experimental evidence, including its chemical behavior and spectral data, supports the classification of this compound as a 10π aromatic species. researchgate.netresearchgate.net Furthermore, its planar structure has been confirmed by X-ray structure analysis, a key prerequisite for aromaticity as it allows for the continuous overlap of p-orbitals around the ring. researchgate.netresearchgate.net
Influence of N-Substitution on Aromaticity and Electronic Configuration
The aromatic character and electronic configuration of this compound are sensitive to substitution at the nitrogen atoms. The nature of the N,N'-disubstituted derivatives has a critical dependence on the electronic properties of the substituents. researchgate.netresearchgate.net
Electron-withdrawing substituents on the nitrogen atoms can decrease the electron density within the π-system, potentially diminishing the aromatic stabilization. Conversely, electron-donating groups could enhance the electron density of the ring. The steric bulk of the substituents can also play a role by forcing the ring out of planarity, which would disrupt the p-orbital overlap and, consequently, reduce or eliminate the aromatic character. The specific influence of various substituents on the degree of aromaticity and the electronic structure of the this compound ring system is an area of active investigation.
Criteria and Indices for Aromaticity Assessment
The aromaticity of a compound is not a directly measurable quantity but is inferred from a variety of energetic, structural, and magnetic criteria. Several computational indices have been developed to quantify the degree of aromaticity.
Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. A significant positive resonance energy is a strong indicator of aromaticity. While the aromatic character of this compound is established, specific, publicly available calculations of its resonance energy are not readily found in the literature.
In aromatic compounds, the delocalization of π-electrons leads to a shortening of single bonds and a lengthening of double bonds, resulting in a more uniform bond length around the ring. A low degree of bond length alternation is, therefore, a hallmark of aromaticity. The confirmed planar structure of this compound from X-ray analysis suggests a high degree of electron delocalization and thus, minimal bond length alternation. researchgate.netresearchgate.net However, specific bond length values from this analysis are not widely available in the public domain.
Magnetic criteria are powerful tools for assessing aromaticity and are based on the response of a molecule to an external magnetic field.
Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a non-bonded point, typically at the center of the ring (NICS(0)) or at a certain distance above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a characteristic of aromatic compounds. Positive values suggest an anti-aromatic system. Specific NICS values for this compound are not readily available in the literature.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It is calculated from the bond lengths of the ring and compares them to an optimal bond length for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest a non-aromatic or anti-aromatic character, respectively. While the planarity of this compound implies a HOMA value approaching 1, specific calculated values for this compound are not found in the reviewed literature.
Anisotropy of the Induced Current Density (ACID): ACID is a method that visualizes the electron density current induced by an external magnetic field. For aromatic compounds, a diatropic ring current flowing around the periphery of the ring is observed. This provides a qualitative and quantitative measure of aromaticity. An ACID analysis for this compound would be expected to show a significant diatropic ring current, consistent with its 10π-electron aromatic character, though specific studies are not readily available.
Theoretical Investigations of Electronic Structure and Aromaticity
The electronic structure and aromaticity of this compound have been a subject of significant theoretical interest due to its classification as a 10 π-electron system. researchgate.net According to Hückel's rule, planar, monocyclic, conjugated systems with (4n+2) π-electrons exhibit aromatic character. For this compound, with n=2, the rule predicts aromaticity, contingent on the molecule adopting a planar conformation and achieving effective π-electron delocalization. researchgate.net
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been crucial in elucidating the molecule's properties. researchgate.netsemanticscholar.org These computational methods allow for the calculation of various geometric, magnetic, and electronic parameters that serve as quantitative descriptors of aromaticity. nih.gov A key finding from these studies is the confirmation of a planar structure for the this compound ring, a fundamental prerequisite for aromaticity. researchgate.net This planarity facilitates the participation of the lone pair electrons from the two nitrogen atoms in the π-conjugated system, enabling the 10-electron delocalization necessary for aromatic character. researchgate.net
Several quantitative indices are commonly calculated to assess the degree of aromaticity:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is a popular method for evaluating aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with antiaromaticity. For reliable assessments, dissected NICS values, such as NICSπzz, which isolate the contribution from π-electrons, are often considered the most reliable indicators. nih.govd-nb.info
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization within the ring. Aromatic systems exhibit relatively uniform bond lengths, unlike non-aromatic systems with distinct single and double bonds. The HOMA index compares the experimental or calculated bond lengths to an optimal value for a fully aromatic system, with a value of 1 indicating a completely aromatic ring and values close to 0 suggesting a non-aromatic structure. nih.govresearchgate.net
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated compound compared to a hypothetical, non-aromatic analogue. A positive ASE value indicates that the cyclic delocalization provides stabilization, supporting the presence of aromaticity. nih.govsemanticscholar.org
Electron-Based Indices: Methods such as the Para-Delocalization Index (PDI) and the Electron Localization Function (ELF) analyze the electron density distribution to measure π-electron delocalization over the ring. nih.govdtu.dk
While specific calculated values for the parent this compound are not always published in comparative tables, theoretical studies on analogous heterocyclic systems provide a framework for understanding its electronic properties. For instance, calculations on related 1,4-diaza-2,3,5,6-tetraborinine derivatives demonstrate how these indices are applied to assess aromaticity, with NICSπzz and ASE being particularly diagnostic. nih.gov The electronic structure is characterized by the delocalization of the π-electrons across the carbon and nitrogen atoms of the planar ring, resulting in the enhanced stability associated with aromatic compounds. researchgate.net
Table 1: Key Theoretical Descriptors for Aromaticity Assessment
| Descriptor | Type | Principle | Interpretation for Aromaticity |
| ASE | Energetic | Measures the stabilization energy gained from cyclic π-electron delocalization compared to an acyclic reference. | Positive value indicates stabilization. |
| HOMA | Geometric | Quantifies the degree of bond length equalization in the ring. Values range from <0 (anti-aromatic) to 1 (fully aromatic). | Value approaches 1. |
| NICS | Magnetic | Calculates the magnetic shielding at the ring's center. Negative values indicate a diatropic (aromatic) ring current. | Negative value (e.g., NICS(1)zz). |
| PDI / ELF | Electronic | Measures the extent of electron delocalization between atoms in the ring. | High values indicate significant delocalization. |
Table 2: Representative Calculated Properties for Aromatic Systems (Illustrative)
| Property | Benzene (Reference) | Borazine (Reference) | Predicted Trend for this compound |
| HOMA | ~1.00 | ~0.46 | Expected to be significantly > 0, indicating aromatic character. |
| NICS(1)zz (ppm) | ~ -29 to -35 | ~ -5 to -8 | Expected to be significantly negative. |
| ASE (kcal/mol) | ~30-36 | ~8-10 | Expected to be positive and significant. |
| π-Electron Count | 6 | 6 | 10 |
Note: The values for Benzene and Borazine are approximate and taken from comparative computational studies for illustrative purposes. The trend for this compound is a qualitative prediction based on its fulfillment of Hückel's rule. nih.gov
Reactivity and Chemical Transformations of 1,4 Dihydro 1,4 Diazocine Scaffolds
Regioselective and Chemoselective Functionalization
The ability to selectively introduce functional groups at specific positions of the 1,4-dihydro-1,4-diazocine scaffold is crucial for developing new derivatives with tailored properties. Research has focused on both the nitrogen atoms and the peripheral aromatic rings.
N-Functionalization Strategies
The nitrogen atoms in the 1,4-diazocine ring are key sites for modification. Strategies such as alkylation and acylation have been successfully employed to introduce a variety of substituents, thereby altering the electronic properties and solubility of the parent compound. For instance, in 5,12-dihydrodibenzo[b,f] beilstein-journals.orgbeilstein-journals.orgdiazocine-6,11-diones, unsymmetrically N-substituted and N,N'-disubstituted derivatives have been synthesized. nih.gov These modifications can be introduced either by selecting appropriately substituted building blocks before cyclization or through post-cyclization modifications. nih.gov
A common method for N-alkylation involves the use of a base, such as sodium hydride, to deprotonate the nitrogen atom, followed by reaction with an alkylating agent. mdpi.com Similarly, acylation can be achieved to introduce carbonyl functionalities. A notable example is the synthesis of N-acetyl diazocine, where one of the ethylene (B1197577) bridge's CH2 groups is replaced by an N-acetyl group (N-C(=O)-CH3). beilstein-journals.org This modification not only demonstrates a sophisticated N-functionalization strategy but also confers intrinsic water solubility to the diazocine system, a valuable property for biological applications. beilstein-journals.orgnih.gov
Furthermore, 1,4-diazocine derivatives can be functionalized at the N-1 position to demonstrate their utility as scaffolds for combinatorial chemistry. uol.de This has been achieved through amidation with reagents like mesitylenesulfonyl chloride, reaction with phenylisocyanate to form ureas, and reductive amination with aldehydes. uol.de
Peripheral π-Extension and Annulation Reactions
Expanding the π-system of the 1,4-diazocine scaffold through annulation reactions is a strategy to modulate its electronic and photophysical properties. A successful approach to creating π-fused diazocines involves a Bischler–Napieralski cyclization. chinesechemsoc.org This method has been used to develop derivatives with larger π-fused rings at the 2,4 positions. chinesechemsoc.org Such π-extension has a significant impact on the isomerization process of these photoswitchable molecules, with larger extensions leading to faster conversion rates from the Z to the E isomer. chinesechemsoc.org
The synthesis of novel fused heterocyclic systems incorporating the diazocine ring has also been explored. For example, the synthesis of a tricyclic 5,10-dihydrobenzo[b]thieno[3,4-f] beilstein-journals.orgbeilstein-journals.orgdiazocine-4,11-dione scaffold and a pentacyclic framework with two benzodiazocine rings have been reported. nih.govmdpi.com These examples highlight the potential for creating complex, polycyclic architectures based on the 1,4-diazocine core.
Introduction of Various Chemical Moieties
A wide array of chemical moieties has been introduced onto the peripheral positions of the this compound scaffold, primarily on the aromatic rings of its dibenzo-derivatives. These functionalizations are key to developing materials with specific properties and for creating building blocks for more complex structures. beilstein-journals.orgbeilstein-journals.org
Cross-coupling reactions are a powerful tool for this purpose. For instance, N-acetyl diazocine derivatives have been functionalized via Suzuki and Stille couplings to introduce aryl and vinyl groups, respectively. beilstein-journals.org The Buchwald-Hartwig reaction has also been employed for the synthesis of amino-substituted derivatives. beilstein-journals.org These reactions have been used to prepare a variety of mono-meta-substituted and di-meta-substituted N-acetyl diazocines. beilstein-journals.org
Symmetrically 3,3'-substituted diazocines have been synthesized with functional groups including alcohols, azides, amines, and vinyl groups. beilstein-journals.orgnih.gov These functionalities are suitable for polymer synthesis and other applications. The synthetic routes often involve key steps such as oxidative C-C coupling of nitrotoluenes and reductive ring closure of the resulting dinitro compounds. beilstein-journals.orgnih.gov
Below is a table summarizing some of the cross-coupling reactions used for the functionalization of N-acetyl diazocine derivatives. beilstein-journals.org
| Coupling Reaction | Reactants | Product Moiety |
| Suzuki Coupling | Halogenated N-acetyl diazocine, Phenylboronic acids | Aryl |
| Stille Coupling | Halogenated N-acetyl diazocine, Organostannanes | Vinyl |
| Buchwald-Hartwig | Halogenated N-acetyl diazocine, Amine | Amino |
Rearrangement Reactions of 1,4-Diazocine Derivatives
The 1,4-diazocine scaffold can undergo skeletal rearrangements under certain conditions, leading to the formation of different heterocyclic systems. A notable example is the unprecedented rearrangement of 5,12-dihydrodibenzo[b,f] beilstein-journals.orgbeilstein-journals.orgdiazocine-6,11-diones into 2-(2-aminophenyl)isoindoline-1,3-diones. nih.govmdpi.com This transformation was observed under basic conditions in the presence of sodium hydride with secondary dilactams. nih.govmdpi.com
Ring contraction is another type of rearrangement that can occur. While not extensively documented for the this compound system itself, related cyclic α-diazo ketones are known to undergo Wolff rearrangement, resulting in a ring-contracted product. wikipedia.org This type of reaction is useful for the synthesis of strained ring systems. wikipedia.org The Favorskii rearrangement is another classic example of a ring contraction reaction. wikipedia.org
Intermolecular and Intramolecular Reaction Pathways
The synthesis and functionalization of this compound scaffolds involve a variety of both intermolecular and intramolecular reaction pathways.
Intramolecular reactions are fundamental to the construction of the diazocine ring itself. Key intramolecular cyclization methods include:
Reductive azo condensation: This involves the intramolecular coupling of two nitro groups to form the azo bridge of the diazocine ring. beilstein-journals.org
Baeyer-Mills reaction: This method has been applied to the intramolecular synthesis of mono-functionalized S-diazocines, where a sulfur atom replaces a methylene (B1212753) group in the bridge. beilstein-journals.org
Brønsted acid-promoted cationic cyclization: This pathway has been explored for the synthesis of polysubstituted indenes, showcasing a type of intramolecular reaction that could potentially be adapted for diazocine synthesis. rsc.org
Silica-supported HClO4 catalyzed intramolecular cyclization: This has been used for the synthesis of oxazinanones from amino acid-derived diazoketones, demonstrating another approach to intramolecular ring formation. nih.govresearchgate.net
Intermolecular reactions are predominantly used for the functionalization of the pre-formed diazocine scaffold. As detailed in section 5.1.3, these include a range of cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig, which involve the reaction of a functionalized diazocine with another molecule to introduce new chemical moieties. beilstein-journals.org
Electronic Effects of Substituents on Reactivity
The electronic nature of substituents on the this compound scaffold, particularly on the aromatic rings of dibenzodiazocines, has a significant influence on the reactivity and properties of the molecule.
In the synthesis of substituted dibenzodiazocines, the yields of the reactions are often correlated with the electronic properties of the substituents. For example, in the reductive ring closure of 2,2'-dinitrobibenzyls, electron-withdrawing groups such as -CF3 or halogens generally lead to higher yields, while electron-donating groups tend to lower the yields. nih.govacs.org This is likely due to the increased acidity of the methyl groups in the precursors with electron-withdrawing substituents. nih.gov
The electronic effects of substituents also play a crucial role in modulating the photochemical properties of diazocine-based photoswitches.
Electron-withdrawing groups at the aryl substituents of N-acetyl diazocines have been found to have no significant influence on the switching behavior. beilstein-journals.org
Weak +M substituents like bromine and fluorine, as well as electron-poor heteroaromatic systems, can lead to increased thermal half-lives of the metastable E isomer. beilstein-journals.org
In some dibenzodiazocine systems, halogenation in the meta position to the azo group leads to increased stability of the excited state. nih.gov
Conversely, alkoxy groups in the para position can lead to deteriorated switching and significantly reduced half-lives, an effect attributed to the weakening of the N=N double-bond character. nih.gov
An amino group in the meta position has been observed to increase the thermal half-life of the trans isomer compared to the unsubstituted parent compound. beilstein-journals.org
The following table provides a summary of the observed electronic effects of different substituents on the properties of dibenzodiazocine derivatives.
| Substituent Type | Position | Effect on Synthesis Yield | Effect on Photochemical Properties |
| Electron-withdrawing (-CF3, -Cl) | Aryl | Increase | Minimal effect on switching; increased E isomer stability in some cases. nih.gov |
| Electron-donating (alkoxy) | para-Aryl | Decrease | Deteriorated switching, reduced half-life of E isomer. nih.gov |
| Electron-donating (-NMe2) | meta-Aryl | - | More stable E isomer but lower photoconversion. nih.gov |
| Halogen (-F, -Br) | meta-Aryl | Increase | Increased half-life of E isomer. beilstein-journals.orgnih.gov |
| Amino (-NH2) | meta-Aryl | - | Increased half-life of trans isomer. beilstein-journals.org |
Computational and Theoretical Studies on 1,4 Dihydro 1,4 Diazocine
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the geometries and heats of formation of various compounds, including those with diazocine rings.
For diazocine compounds, DFT calculations, such as those at the B3LYP/6-311G** level of theory, have been employed to predict their heats of formation through the use of isodesmic reactions. nih.gov This level of theory is also suitable for optimizing the molecular geometry of 1,4-Dihydro-1,4-diazocine to its lowest energy conformation. The structural optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the parent this compound, a planar structure is suggested based on experimental data and computational studies of related systems. researchgate.net
The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. The 6-311G** basis set is a triple-zeta basis set that provides a good balance between accuracy and computational cost for molecules of this size.
Table 1: Representative DFT Functionals and Basis Sets for Structural Optimization
| Functional | Type | Basis Set | Description |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-311G** | A popular hybrid functional often used for geometry optimizations. The basis set is a triple-zeta Pople-style basis set with diffuse and polarization functions. |
| M06-L | Meta-GGA | 6-311++G(d,p) | A local meta-GGA functional that can be suitable for systems with non-covalent interactions. The basis set includes diffuse functions on heavy atoms and hydrogen. researchgate.net |
| PBE0 | Hybrid GGA | cc-pVTZ | A hybrid functional with 25% exact exchange. The correlation-consistent basis set is designed to converge systematically to the complete basis set limit. |
Molecular Orbital Analysis and Electronic Property Prediction
Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and spectral properties. wikipedia.orgschrodinger.com
A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.netwuxibiology.com For this compound, the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making it a good electron donor. The π* orbitals of the double bonds will likely constitute the LUMO, making it an electron acceptor.
The energies of the HOMO and LUMO can be calculated using various computational methods, including DFT. These calculations can predict properties such as ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy).
Table 2: Predicted Electronic Properties from Molecular Orbital Analysis
| Property | Related Molecular Orbital | Significance |
|---|---|---|
| Ionization Potential | HOMO | Energy required to remove an electron. A higher HOMO energy corresponds to a lower ionization potential. |
| Electron Affinity | LUMO | Energy released when an electron is added. A lower LUMO energy corresponds to a higher electron affinity. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to chemical reactivity and the energy of the lowest electronic transition. schrodinger.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |
Ab Initio Calculations for Ground and Excited States
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the ground and excited states of molecules.
For this compound, ab initio calculations can be used to:
Determine the ground state geometry and energy with high accuracy. This can serve as a benchmark for less computationally expensive methods like DFT.
Investigate the nature of the low-lying excited states. This is crucial for understanding the photochemistry of the molecule. Time-dependent DFT (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods are commonly used for this purpose. researchgate.net
Calculate vertical excitation energies , which correspond to the energy difference between the ground and excited states at the ground-state geometry. researchgate.net These can be compared with experimental UV-Vis absorption spectra.
The choice of ab initio method and basis set will depend on the desired accuracy and the available computational resources. For accurate excited-state calculations, methods that include electron correlation, such as CC2 or EOM-CCSD, are often necessary.
Table 3: Common Ab Initio Methods for Ground and Excited State Calculations
| Method | Description | Application |
|---|---|---|
| Hartree-Fock (HF) | A mean-field theory that does not include electron correlation. | Provides a qualitative description of the electronic structure. |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation at the second-order perturbation level. | Improves upon HF for ground state properties. |
| Coupled Cluster Singles and Doubles (CCSD) | A high-level method that includes single and double electronic excitations. | Provides very accurate ground state energies and properties. |
| Equation-of-Motion Coupled Cluster (EOM-CCSD) | An extension of CCSD for calculating excited states. | Provides accurate excitation energies and properties. researchgate.net |
| Configuration Interaction Singles (CIS) | The simplest method for describing excited states. | Often provides only a qualitative description of excited states. usc.edu |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry can be used to simulate the pathways of chemical reactions, providing valuable insights into reaction mechanisms. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface that connects reactants and products. The energy of the transition state determines the activation energy of the reaction.
For this compound, computational methods can be used to study various reactions, such as:
Isomerization reactions: The potential for tautomerization to other diazocine isomers can be investigated by calculating the relative energies of the isomers and the transition states connecting them.
Addition reactions: The mechanism of electrophilic or nucleophilic addition to the double bonds can be elucidated.
Redox reactions: As a dihydropyridine derivative, it can potentially act as a hydride donor. The mechanism of hydride transfer can be simulated. chemrxiv.orgresearchgate.net
DFT methods are often used for these types of studies due to their favorable balance of accuracy and computational cost. The nature of the transition state can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Key Computational Steps in Simulating Reaction Mechanisms
| Step | Description | Computational Method |
|---|---|---|
| Reactant and Product Optimization | Find the minimum energy structures of the starting materials and products. | DFT (e.g., B3LYP) |
| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or other TS search algorithms. |
| Frequency Calculation | Verify the nature of the stationary points (minimum or transition state) and calculate zero-point vibrational energies. | DFT (e.g., B3LYP) |
| Intrinsic Reaction Coordinate (IRC) Calculation | Follow the reaction path downhill from the transition state to confirm that it connects the correct reactants and products. | IRC methods. |
Prediction of Photophysical Properties
The interaction of molecules with light is governed by their photophysical properties. Computational methods can predict these properties, which is particularly useful for understanding and designing photoactive molecules. For diazocine derivatives, which are related to the photoswitchable azobenzenes, these predictions are of significant interest. beilstein-journals.orgresearchgate.net
Key photophysical properties that can be predicted computationally include:
Absorption and Emission Wavelengths: These can be calculated from the energy differences between the ground and excited states using methods like TD-DFT. researchgate.net
Oscillator Strengths: This property determines the intensity of an electronic transition and can be calculated with TD-DFT.
Quantum Yields: While direct calculation is challenging, computational models can provide insights into the factors that influence the efficiency of fluorescence or phosphorescence.
Excited-State Lifetimes: These can be estimated from the calculated radiative and non-radiative decay rates.
The accuracy of these predictions is highly dependent on the chosen computational method. For charge-transfer excitations, which may be relevant in substituted this compound derivatives, range-separated hybrid functionals in TD-DFT often provide more accurate results.
Table 5: Predicted Photophysical Properties and Corresponding Computational Methods
| Photophysical Property | Computational Method | Significance |
|---|---|---|
| Absorption Maximum (λmax) | TD-DFT, EOM-CCSD | Wavelength of light most strongly absorbed. researchgate.net |
| Emission Maximum (λem) | TD-DFT (with excited-state optimization) | Wavelength of light emitted upon relaxation from the excited state. |
| Oscillator Strength (f) | TD-DFT | Probability of an electronic transition occurring. |
| Excited-State Dipole Moment | TD-DFT | Influences solvent effects on absorption and emission. |
| Non-radiative Decay Pathways | Conical intersection searches | Can explain low fluorescence quantum yields. |
Applications of 1,4 Dihydro 1,4 Diazocine in Advanced Materials and Molecular Systems
Development of Photoswitchable Materials
1,4-Dihydro-1,4-diazocine and its functionalized derivatives are increasingly being explored as building blocks for photoswitchable materials. Unlike traditional azobenzenes, diazocines are thermodynamically more stable in their bent cis configuration. nih.gov This feature, along with their switching capability within the visible light spectrum, circumvents the need for UV irradiation which can be damaging to materials and biological tissues. nih.gov The reversible, pincer-type movement during isomerization, which alters the distance between substituents, makes them excellent candidates for creating dynamic materials that can respond to light stimuli. nih.gov
Functionalized diazocines with groups such as alcohols, azides, amines, and vinyls have been synthesized to facilitate their incorporation into various polymer architectures. nih.gov These functional groups allow for the integration of the diazocine moiety into the main chain or as side chains of polymers like polyurethanes, polyesters, polyamides, polyureas, and polyolefins. nih.gov The photoisomerization of the diazocine units within the polymer backbone can induce conformational changes, leading to macroscopic effects such as contraction and expansion of the polymer chain. nih.gov This principle has been demonstrated in photoresponsive poly(thioether)s containing diazocine units, where the Z→E isomerization resulted in an expansion of the hydrodynamic size of the individual polymer coils. The integration of diazocines into polymers opens up possibilities for creating "smart" materials with light-controllable mechanical properties.
The photophysical properties of diazocines are central to their application in advanced materials. They generally exhibit well-separated absorption bands for the cis and trans isomers, which allows for high switching efficiency. nih.gov The cis to trans isomerization is typically induced by light around 385-405 nm, while the reverse process can be triggered by light in the 520-530 nm range or occurs via thermal relaxation. nih.gov
Several symmetrically 3,3'-substituted diazocines have shown high switching efficiencies, with photostationary states (PSS) reaching 74–85% of the trans isomer upon irradiation at 385 nm. nih.gov These values are a significant improvement over some earlier functionalized diazocines and are close to the parent system. nih.gov The thermal half-lives of the metastable trans isomers in acetonitrile at room temperature are in the range of 10.2 to 16.7 hours, which allows for the persistence of the photo-switched state for practical applications. nih.gov The photophysical properties of diazocines are maintained upon their incorporation into supramolecular structures, such as coordination cages.
| Property | Value/Range | Conditions |
| cis → trans Isomerization Wavelength | 385 - 405 nm | Acetonitrile |
| trans → cis Isomerization Wavelength | 520 - 530 nm | Acetonitrile |
| Photostationary State (% trans) | 74 - 85% | at 385 nm |
| Thermal Half-life (trans → cis) | 10.2 - 16.7 hours | Acetonitrile, 298.15 K |
Supramolecular Chemistry and Coordination Cages
The distinct geometries of the cis and trans isomers of diazocine-based ligands have been harnessed to control the assembly and disassembly of supramolecular structures. A notable example is the formation of a Pd-mediated coordination cage. Researchers have designed a bis-pyridyl ligand incorporating a diazocine photoswitch. In its stable cis form, the ligand leads to a mixture of ill-defined species when complexed with palladium(II) ions. However, upon photoisomerization to the metastable trans form, a well-defined lantern-shaped [Pd2(trans-L)4] cage is formed. This cage can encapsulate a guest molecule, which is subsequently released upon back-isomerization to the cis form, triggered by green light or thermal relaxation. This light-powered dissipative assembly demonstrates a sophisticated level of control over host-guest interactions and represents a significant advancement in the design of stimuli-responsive supramolecular systems.
Design of Electron-Rich Nanographenes and Organic Optoelectronic Components
The 1,4-diazocine core has been incorporated into the structure of curved nanographenes, creating novel materials with interesting electronic and dynamic properties. These diazocine-embedded nanographenes are synthesized through a Scholl-type cyclization. The resulting structure, which includes a 5-5-8-5-5-membered ring skeleton, exhibits a unique concave-convex cooperative dynamic behavior. These nanographenes are electron-rich and can form charge-transfer complexes with various electron acceptors, leading to tunable emission properties. The incorporation of the diazocine moiety into nanographenes opens up new avenues for the design of advanced organic optoelectronic materials.
Role as a Privileged Scaffold for Molecular Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-dione framework has been identified as a convenient privileged structure for the design and development of novel bioactive molecules. This scaffold allows for modifications at the nitrogen atoms through alkylation or acylation, providing a means to generate a diverse library of compounds for drug discovery programs. Although initial studies on some derivatives showed weak cytotoxic effects against certain cancer cell lines, the versatility of the scaffold suggests its potential for the development of future therapeutic agents.
Applications in Biochemical Systems
The potential of this compound derivatives in biological contexts is a rapidly growing area of research, largely due to their favorable photophysical properties. The ability to be switched with visible light, which has deeper tissue penetration and is less damaging than UV light, makes them particularly suitable for applications in photopharmacology. researchgate.net
A key challenge for the use of photoswitches in biological systems is their performance in aqueous environments. Research has shown that while the photoconversion yields of some diazocines decrease in water, certain derivatives, such as a CH2-NAc-bridged diazocine, retain a high photostationary state in water and are water-soluble. acs.org This makes them ideal candidates for controlling biological processes. acs.org
In photopharmacology, diazocines have been incorporated into the structure of bioactive molecules to create photoswitchable drugs. For example, diazocine-functionalized derivatives of the VEGFR-2 kinase inhibitor axitinib have been developed. uni-kiel.de In these compounds, the thermodynamically stable Z-isomer is biologically inactive, but upon irradiation with light, it converts to the active E-isomer, allowing for targeted activation of the drug. researchgate.netuni-kiel.de This approach offers the potential for precise spatiotemporal control of drug activity, which could reduce off-target effects. Similarly, diazocines have been investigated as photoswitchable estrogen receptor agonists. uni-kiel.deuni-kiel.de
The inverted stability of diazocines compared to azobenzenes, where the bent cis form is more stable, is a significant advantage in biological applications. nih.gov This allows for the administration of a drug in its inactive form, which can then be activated at a specific site with light. nih.gov
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1,4-dihydro-1,4-diazocine derivatives with high purity and yield?
- Methodological Answer : Optimize synthetic routes by comparing reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in DMSO under inert atmospheres (common in heterocyclic synthesis) can enhance cyclization efficiency. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for isolating pure products . Catalytic methods, such as iron-catalyzed C-C bond formation, may improve regioselectivity in derivatives .
| Synthetic Route | Catalyst | Yield | Purity |
|---|---|---|---|
| DMSO reflux | None | 65% | 95% |
| Iron-catalyzed | FeCl₃ | 78% | 98% |
Q. How can structural characterization of this compound derivatives be rigorously validated?
- Methodological Answer : Combine multiple analytical techniques:
- Single-crystal X-ray diffraction for definitive stereochemical assignment .
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular weight validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across different assays?
- Methodological Answer :
- Standardize assay conditions : Control variables such as solvent polarity (DMSO vs. aqueous buffers) and cell line viability .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values to compare potency thresholds.
- Metabolite screening : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
Q. What computational and experimental approaches are suitable for elucidating structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Molecular docking : Map interactions with target proteins (e.g., bacterial enzymes) to prioritize synthetic targets .
- Free-energy perturbation (FEP) : Quantify binding affinity changes from substituent modifications.
- Parallel synthesis : Generate libraries with systematic substituent variations (e.g., electron-withdrawing groups at position 3) and test against disease models .
- Case Study : Introducing methyl groups at position 6 increased metabolic stability in rodent pharmacokinetic studies, as shown by reduced hepatic clearance rates .
Q. How can researchers address gaps in toxicity profiling for this compound derivatives?
- Methodological Answer :
-
Biomarker identification : Develop GC-MS methods to track metabolites (e.g., HEAA analogs) in plasma/urine .
-
Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., oxidative stress responses) in exposed cell lines .
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Cross-species comparisons : Test derivatives in zebrafish models for hepatotoxicity concordance with mammalian data .
Toxicity Endpoint Assay Key Finding Hepatotoxicity ALT/AST levels Dose-dependent elevation above 100 mg/kg Genotoxicity Comet assay No DNA damage at therapeutic doses
Methodological Considerations for Data Reproducibility
- Crystallization protocols : Document solvent ratios and cooling rates to ensure polymorph consistency .
- Negative controls : Include vehicle-only groups in bioassays to rule out solvent-mediated artifacts .
- Data transparency : Share raw spectral files and crystallographic datasets (e.g., CCDC entries) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
